REACTION_CXSMILES
|
[CH3:1][O-].[Na+].C=O.[CH3:6][N:7]1[CH2:12][CH2:11][CH:10]([O:13][C:14]2[N:19]=[C:18]([NH2:20])[CH:17]=[CH:16][CH:15]=2)[CH2:9][CH2:8]1.[BH4-].[Na+].[OH-].[K+]>CO>[CH3:1][NH:20][C:18]1[CH:17]=[CH:16][CH:15]=[C:14]([O:13][CH:10]2[CH2:9][CH2:8][N:7]([CH3:6])[CH2:12][CH2:11]2)[N:19]=1 |f:0.1,4.5,6.7|
|
Name
|
sodium methoxide
|
Quantity
|
290 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
94 mg
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)OC1=CC=CC(=N1)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
85 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Partition between water and CH2Cl2
|
Type
|
EXTRACTION
|
Details
|
extract aqueous phase with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine organic layers, dry over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
WASH
|
Details
|
Chromatography (silica gel) eluting with 5% 2M NH3-methanol in methylene dichloride
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=NC(=CC=C1)OC1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 mg | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |